molecular formula C15H9F3N2O5 B14251031 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline

Cat. No.: B14251031
M. Wt: 354.24 g/mol
InChI Key: WWODQCLWPHRASC-UHFFFAOYSA-N
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Description

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is a Schiff base derivative characterized by a 6-nitro-1,3-benzodioxole core conjugated to a 4-(trifluoromethoxy)aniline moiety via an imine linkage. The benzodioxol ring confers electron-withdrawing properties due to the nitro group at position 6, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability . Its synthesis likely involves condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 4-(trifluoromethoxy)aniline, analogous to methods for related Schiff bases .

Properties

Molecular Formula

C15H9F3N2O5

Molecular Weight

354.24 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C15H9F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2

InChI Key

WWODQCLWPHRASC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 1,3-Benzodioxole

Nitration is conducted using a mixed acid system (HNO₃/H₂SO₄ ) at 0–5°C to introduce the nitro group at the 6-position. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the dioxole oxygen.

Condition Detail
Nitrating agent Fuming HNO₃ (90%)
Acid catalyst Concentrated H₂SO₄
Temperature 0–5°C
Reaction time 4–6 hours

The crude 6-nitro-1,3-benzodioxole is purified via recrystallization from ethanol, yielding a pale-yellow solid (mp 82–84°C).

Formylation via Vilsmeier-Haack Reaction

The nitro-substituted dioxole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF ). The reaction mechanism involves generation of an electrophilic chloroiminium ion, which reacts with the aromatic ring to install the formyl group at the 5-position.

Parameter Value
Reagent ratio (POCl₃:DMF) 1:1.2
Temperature 0°C (initial), 80°C (reflux)
Reaction time 8–12 hours

After quenching with ice-water, the aldehyde is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), affording 6-nitro-1,3-benzodioxole-5-carbaldehyde as a crystalline solid (mp 118–120°C).

Condensation to Form the Schiff Base

The target Schiff base is synthesized by condensing 4-(trifluoromethoxy)aniline and 6-nitro-1,3-benzodioxole-5-carbaldehyde under mild acidic conditions.

Reaction Optimization

A screening of catalysts and solvents identified acetic acid in anhydrous ethanol as optimal, achieving >90% conversion. Molecular sieves (4Å) are employed to sequester water, shifting the equilibrium toward imine formation.

Variable Optimal Condition
Solvent Ethanol
Catalyst Acetic acid (5 mol%)
Temperature Reflux (78°C)
Reaction time 6–8 hours

Isolation and Characterization

The crude product is recrystallized from a mixture of ethanol and water (3:1), yielding orange-red crystals. Structural confirmation is achieved via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 8.20 (s, 1H, Ar-H), 7.85–7.75 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.05 (s, 2H, OCH₂O).
  • FT-IR (KBr): ν 1620 cm⁻¹ (C=N), 1525 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).
  • X-ray crystallography (if available) reveals the (E)-configuration of the imine bond and dihedral angles between aromatic rings, consistent with related structures.

Mechanistic Insights and Side Reactions

The condensation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Competing pathways include:

  • Oximation : Formation of oximes if hydroxylamine contaminants are present.
  • Over-reduction : Partial reduction of the nitro group to amine under harsh conditions, mitigated by using mild acids.

Industrial Scalability and Environmental Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., distillation of ethanol) align with green chemistry principles. The process mass intensity (PMI) is optimized to <15, reflecting efficient resource utilization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(E)-(3-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline (CAS 5676-82-4)

This compound replaces the benzodioxol ring with a 3-nitrophenyl group. The nitro group at the meta position may also alter π-π stacking interactions in biological targets .

N-[1-(6-Nitro-1,3-benzodioxol-5-yl)ethoxy]methylamine (NPOM–NR2)

NPOM–NR2 shares the 6-nitro-1,3-benzodioxol moiety but features an ethoxy-methylamine group instead of the imine linkage. This structural variation highlights the benzodioxol’s versatility in protecting-group chemistry, where it prevents racemization in peptide synthesis .

Compound Core Structure Substituents Key Features
Target Compound 1,3-Benzodioxol 6-Nitro, 4-(trifluoromethoxy)aniline High electron-withdrawal, lipophilic
N-[(E)-(3-nitrophenyl)methylidene]-aniline Phenyl 3-Nitro, 4-(trifluoromethoxy)aniline Reduced electron-withdrawal, simpler
NPOM–NR2 1,3-Benzodioxol Ethoxy-methylamine Protecting group, chiral stability

Physicochemical Properties

The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methoxy analogues (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, logP ~2.8) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound is likely synthesized via a condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. Key steps include:

  • Schiff base formation : Use a polar aprotic solvent (e.g., dioxane) with catalytic acetic acid to facilitate imine bond formation .
  • Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures to isolate the product.
  • Optimization : Monitor reaction progress via TLC or NMR. Adjust stoichiometry (1:1 aldehyde:amine ratio) and temperature (room temperature to 60°C) to maximize yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the E-configuration of the imine bond and confirm planarity of the benzodioxol ring .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) to identify aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy groups (δ ~4.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (theoretical m/z: 354.07 for C14H10F3N2O5\text{C}_{14}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_5) .

Q. What are the key crystallographic parameters for this compound, and how are they interpreted?

  • Data :

ParameterValueSource
Space groupMonoclinic (e.g., P2₁/c)
Dihedral angle~43° between aromatic rings
Bond lengthsC=N: ~1.28 Å
  • Interpretation : The dihedral angle indicates non-coplanar aromatic systems, influencing conjugation and electronic properties. Short intermolecular contacts (e.g., O···Cl ~3.17 Å) suggest potential packing interactions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity during functionalization or metalation reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethoxy group directs metalation (e.g., using sec-BuLi) to specific positions on the aniline ring. For example:

  • N-protected derivatives : Metalation occurs at the nitrogen-adjacent position (ortho to -OCF3) .
  • Electrophilic trapping : Carboxylation or halogenation at these sites enables further derivatization (e.g., synthesis of benzodiazepine analogs) .
    • Challenges : Competing directing effects from nitro or benzodioxol groups may require protective group strategies .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group reduction potentials).
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
    • Validation : Compare computed geometries (bond lengths/angles) with SC-XRD data .

Q. How can structural contradictions in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

  • Tools : Use SHELXL for small-molecule refinement. Key steps:

  • Twinning analysis : Employ TWIN/BASF commands to model twinned datasets .
  • Disorder modeling : Split occupancy of disordered atoms (e.g., nitro groups) and apply restraints to thermal parameters .
    • Validation : Check R-factors (R1<0.05R_1 < 0.05) and validate via PLATON/ADDSYM to detect missed symmetry .

Data Contradiction Analysis

Q. Why might reported 1H^1H NMR spectra for similar Schiff bases vary across studies?

  • Factors :

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., imine protons at δ 8.2–8.5 ppm in CDCl3 vs. δ 8.5–8.8 ppm in DMSO) .
  • Tautomerism : Keto-enol tautomerism in solution may alter peak multiplicity .
    • Resolution : Use variable-temperature NMR to stabilize conformers and assign signals unambiguously .

Software and Workflow Recommendations

Q. What software suites are recommended for crystallographic analysis and visualization?

  • Data processing : WinGX for integrating SHELX (structure solution) and ORTEP (visualization) workflows .
  • Visualization : ORTEP-3 for generating displacement ellipsoid plots; CCDC Mercury for packing diagram analysis .

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